2-Amino-6-hydroxyhexanoic acid

Übersicht

Beschreibung

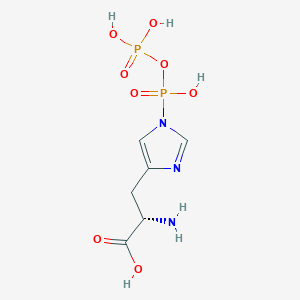

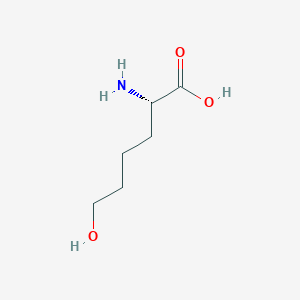

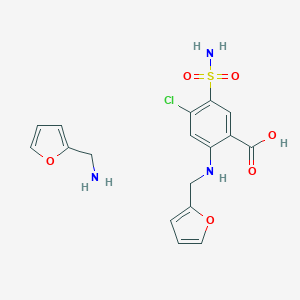

2-Amino-6-hydroxyhexanoic acid is an alpha-amino acid . It is also known by other names such as Hexahomoserine, DL-6-Hydroxy Norleucine, and DL-Norleucine, 6-hydroxy- .

Synthesis Analysis

While specific synthesis methods for 2-Amino-6-hydroxyhexanoic acid were not found in the search results, it is mentioned as an intermediate for antiviral and antihypertensive drugs . More detailed information may be available in peer-reviewed papers .Molecular Structure Analysis

The molecular formula of 2-Amino-6-hydroxyhexanoic acid is C6H13NO3 . The InChI code is 1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-6-hydroxyhexanoic acid is 147.17 g/mol . More detailed physical and chemical properties may be available in databases or literature .Wissenschaftliche Forschungsanwendungen

Biomedical Applications: Tissue Engineering

2-Amino-6-hydroxyhexanoic acid: is utilized in the synthesis of poly(ε-caprolactone) (PCL) nanofibers, which are extensively used in biomedical applications such as drug delivery, wound dressing, and tissue engineering . The incorporation of this amino acid into PCL can enhance its bioactivity and provide additional cellular recognition sites, which are crucial for tissue engineering applications.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is L-asparaginase , an enzyme found in the bacterium Erwinia chrysanthemi . This enzyme plays a crucial role in the metabolism of the amino acid asparagine, which is essential for protein synthesis.

Mode of Action

It is believed that the compound may bind to the active site of l-asparaginase, potentially inhibiting its activity . This could result in changes to the metabolic processes that rely on this enzyme, leading to alterations in protein synthesis.

Biochemical Pathways

Given its interaction with l-asparaginase, it is likely that the compound affects pathways related toamino acid metabolism . The downstream effects of this could include changes in protein synthesis and potentially other metabolic processes.

Result of Action

Given its potential role as an inhibitor of L-asparaginase, it is possible that the compound could lead to changes in protein synthesis and other metabolic processes .

Action Environment

Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Eigenschaften

IUPAC Name |

2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6033-32-5, 305-77-1, 5462-80-6 | |

| Record name | L-Hexahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norleucine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-amino-6-hydroxyhexanoic acid in the synthesis of indospicine?

A1: 2-Amino-6-hydroxyhexanoic acid serves as the crucial starting material in the total synthesis of indospicine []. The synthesis involves a stepwise modification of the hydroxyl group present in 2-amino-6-hydroxyhexanoic acid. Researchers sequentially replace the hydroxyl group with tosyloxy, cyano, imidoester, and finally, amidine groupings to achieve the final indospicine molecule [].

Q2: Are there any other synthetic applications of 2-amino-6-hydroxyhexanoic acid besides indospicine synthesis?

A2: Yes, 2-amino-6-hydroxyhexanoic acid plays a role in synthesizing complex molecules beyond indospicine. For instance, it acts as a starting component in the synthesis of 7,6-fused bicyclic lactams, which are valuable compounds in medicinal chemistry due to their potential as β-turn mimics []. In this synthesis, the (S)-enantiomer of 2-amino-6-hydroxyhexanoic acid is coupled with a protected (S)-allylglycine derivative, and the resulting molecule undergoes a series of reactions, including oxidation, enamide formation, and cyclization, to yield the desired bicyclic lactam structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)